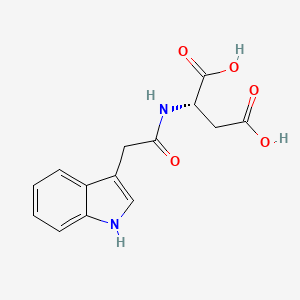

Indoleacetylaspartate

Description

Significance of Indole-3-Acetic Acid (IAA) and its Conjugates in Auxin Homeostasis

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of plant hormones that plays a pivotal role in nearly every aspect of plant growth and development. oup.comwikipedia.org Its functions include regulating cell division, elongation, and differentiation, as well as orchestrating developmental processes like embryogenesis, organogenesis, and responses to environmental stimuli such as light and gravity. wur.nlthieme-connect.com The cellular concentration of IAA is critical, as different tissues exhibit distinct responses to varying amounts, and higher concentrations can be inhibitory. oup.comthieme-connect.com Therefore, plants must maintain a precise balance of IAA levels, a state known as auxin homeostasis. pnas.org

To achieve this tight regulation, plants employ a complex network of mechanisms including biosynthesis, transport, degradation, and conjugation. oup.comresearchgate.net Conjugation, the process of linking IAA to other molecules, is a primary strategy for controlling the amount of free, active IAA. pnas.orgresearchgate.net The free form of IAA may constitute only up to 25% of the total IAA pool within a plant, with the majority existing in conjugated forms. oup.com These conjugates, which include amide-linked compounds with amino acids and ester-linked compounds with sugars, can serve several purposes. oup.comresearchgate.net They can act as storage forms that can be hydrolyzed to release free IAA when needed, protect IAA from enzymatic degradation, facilitate transport, or mark IAA for irreversible catabolism. thieme-connect.com

Overview of IAAsp as a Key Amide Conjugate of IAA

Among the various IAA conjugates, those formed with amino acids through an amide bond are crucial for auxin homeostasis. oup.com Indole-3-acetyl-L-aspartic acid (IAAsp) is a prominent amide conjugate, formed by linking the carboxyl group of IAA to the amino group of aspartic acid. nih.gov In many plant species, particularly under conditions of high IAA concentration, the formation of IAAsp is a significant metabolic pathway. researchgate.netmdpi.com

IAAsp is often considered a key product of an irreversible inactivation pathway, effectively removing excess IAA from the active pool. wur.nlresearchgate.netnih.gov This conjugation is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases. pnas.org The synthesis of IAAsp is a rapid response to elevated IAA levels, serving as a homeostatic mechanism to buffer the concentration of the active hormone. researchgate.net While some amino acid conjugates, such as those with alanine (B10760859) and leucine (B10760876), can be hydrolyzed back to free IAA, IAAsp and Indole-3-acetyl-glutamate (IAGlu) are frequently regarded as terminal metabolites destined for degradation. wur.nlresearchgate.net However, recent research indicates that in some species, like strawberry, IAAsp stored in seeds can be hydrolyzed to provide free IAA for seedling growth, suggesting its metabolic fate can be species-dependent. nih.govnih.govresearchgate.net

Historical Context of IAAsp Discovery and Early Research

The concept of plant-produced growth-regulating substances dates back to the late 19th and early 20th centuries, with the work of scientists like Julius von Sachs, Charles Darwin, and Frits Went. rooting-hormones.comnih.govembopress.org These early investigations culminated in the identification of IAA as the primary natural auxin by 1934. rooting-hormones.comembopress.org

The study of auxin metabolism soon led to the discovery of its conjugated forms. The first description of an amino acid conjugate of IAA came in 1955 from Andreae and Good, who identified indole-3-acetylaspartate as the major product formed after applying external IAA to pea stem and root tissues. nih.gov This foundational work established several key principles of auxin conjugation: that it was a response to active auxins, that the rate of conjugation increased over time, and that pretreating tissues with auxin induced the conjugation system. nih.gov Early studies on various plants confirmed that IAAsp was a major conjugate and led to the hypothesis that it was an intermediate in an irreversible deactivation pathway, a view that has been refined but remains central to understanding its role. nih.gov In pea, for example, IAAsp was identified as the most abundant amide conjugate. researchgate.net Research also showed that IAAsp itself generally lacks auxin activity, with any observed effects being attributed to its potential hydrolysis back to free IAA. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179298 | |

| Record name | Indole-3-acetyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2456-73-7 | |

| Record name | Indole-3-acetyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolyl-3-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(indole-3-acetyl)-L-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-acetyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLEACETYLASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1L30W0M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Indoleacetylaspartate

Tryptophan-Dependent Pathways for IAA Biosynthesis

The majority of IAA is synthesized from the amino acid L-tryptophan (Trp) via several routes, each named for a key intermediate compound. nih.govnih.govoup.com These pathways are found across the plant kingdom and in many associated bacteria. bohrium.com

The Indole-3-Pyruvic Acid (IPyA) pathway is considered the primary and most conserved route for IAA biosynthesis in plants. doraagri.comjircas.go.jp This pathway consists of two main enzymatic steps:

Conversion of Tryptophan to Indole-3-Pyruvic Acid (IPyA) : This reaction is catalyzed by aminotransferases belonging to the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family. doraagri.comresearchgate.netpnas.org

Conversion of IPyA to IAA : The intermediate IPyA is then converted to IAA by a family of flavin-containing monooxygenases known as YUCCA (YUC). doraagri.comjircas.go.jppnas.org

Genetic and biochemical evidence has firmly established that the TAA and YUC families work sequentially to form the main IAA supply essential for numerous developmental processes in plants. researchgate.netpnas.org

The Indole-3-Acetamide (B105759) (IAM) pathway is well-characterized in bacteria and has also been confirmed to exist in plants like Arabidopsis. oup.comresearchgate.netresearchgate.net This two-step process involves:

Conversion of Tryptophan to Indole-3-Acetamide (IAM) : The enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene, converts Trp to IAM. nih.govoup.com

Conversion of IAM to IAA : An IAM hydrolase, encoded by the iaaH gene, then hydrolyzes IAM to produce IAA and ammonia. nih.govoup.com

In several phytopathogenic bacteria, such as Agrobacterium tumefaciens and Pseudomonas savastanoi, these enzymes lead to an overproduction of IAA in host plants, causing tumor formation. nih.gov

In the Tryptamine (TAM) pathway, tryptophan is first decarboxylated before the side chain is oxidized. bohrium.comdoraagri.com The steps are:

Conversion of Tryptophan to Tryptamine (TAM) : This is catalyzed by the enzyme tryptophan decarboxylase. doraagri.com

Conversion of TAM to IAA : Tryptamine is subsequently converted to indole-3-acetaldehyde (IAAld) by an amine oxidase, and IAAld is then oxidized to IAA. doraagri.comresearchgate.net

While present in both plants and microorganisms, the specific enzymes involved in the later steps of this pathway are not as well-defined as those in the IPyA pathway. bohrium.comdoraagri.com

The Indole-3-Acetonitrile (IAN) pathway is notably active in cruciferous plants like Arabidopsis but has also been identified in some bacteria. bohrium.comdoraagri.comresearchgate.net The pathway proceeds from tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to IAN. nih.govdoraagri.com The final step involves the hydrolysis of IAN by nitrilase enzymes to produce IAA. nih.govresearchgate.net The initial conversion of tryptophan to IAOx is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis. doraagri.com

The Tryptophan Side-Chain Oxidase (TSO) pathway is a less common route that has been primarily reported in microorganisms, such as Pseudomonas fluorescens. bohrium.commdpi.com In this pathway, tryptophan is converted directly to indole-3-acetaldehyde (IAAld) by the TSO enzyme. mdpi.comnih.govmicrobiologyresearch.org The IAAld is then oxidized to form IAA. mdpi.com Research on P. fluorescens has shown that TSO activity is a major contributor to IAA synthesis under specific conditions. nih.govmicrobiologyresearch.org

Table 1: Key Enzymes and Intermediates in Tryptophan-Dependent IAA Biosynthesis

| Pathway | Key Intermediates | Key Enzymes | Organism(s) |

| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid (IPyA) | Tryptophan Aminotransferase (TAA) family; YUCCA family monooxygenases | Plants (Primary Pathway) |

| Indole-3-Acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM); IAM hydrolase (IaaH) | Bacteria, Fungi, Plants |

| Tryptamine (TAM) | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase; Amine oxidase | Plants, Bacteria |

| Indole-3-Acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s (e.g., CYP79B2/B3); Nitrilase | Brassicaceae (e.g., Arabidopsis), Bacteria |

| Tryptophan Side-Chain Oxidase (TSO) | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase (TSO) | Pseudomonas fluorescens |

Indole-3-Acetonitrile (IAN) Pathway

Tryptophan-Independent Pathways of IAA Biosynthesis

In addition to the well-established Trp-dependent routes, evidence from labeling studies and analyses of tryptophan-deficient mutants has long suggested the existence of Trp-independent pathways for IAA synthesis. nih.govpnas.org This alternative route is less understood, but it is thought to synthesize IAA from an earlier precursor in the shikimate pathway, such as indole-3-glycerol phosphate (B84403) (IGP) or indole (B1671886) itself, thereby bypassing tryptophan. doraagri.comcas.cn

Research in Arabidopsis has provided compelling evidence for this pathway, particularly during early embryogenesis. pnas.orgcas.cnresearchgate.net A key enzyme implicated is indole synthase (INS), a cytosolic enzyme that can produce indole. nih.govpnas.org Mutants lacking INS show defects in embryo development and reduced IAA levels, suggesting that the Trp-independent pathway contributes significantly to the auxin pool required for specific developmental stages. nih.govcas.cn

Conjugation of IAA to Indoleacetylaspartate

The formation of indole-3-acetylaspartate (IAAsp) is a crucial process in the regulation of auxin homeostasis in plants. This conjugation of the primary auxin, indole-3-acetic acid (IAA), to the amino acid aspartate is an inactivation mechanism, effectively removing active IAA from the cellular pool. nih.govfrontiersin.org This process is particularly significant as, in many plant species, the resulting IAAsp conjugate is generally not hydrolyzed back to free IAA, representing a terminal step in the metabolic fate of that IAA molecule. frontiersin.org

The synthesis of IAAsp is recognized as a rapid and inducible pathway, allowing plants to efficiently manage auxin levels in response to various developmental and environmental signals. mdpi.com For instance, the application of exogenous IAA has been shown to trigger the conversion of IAA to IAAsp. mdpi.com This conjugation pathway is a key component of a negative feedback loop; high levels of auxin stimulate the expression of the enzymes responsible for its own inactivation through conjugation. pnas.org

Enzymatic Mechanisms of IAAsp Formation: GH3 Family and Acylaspartate Synthetase

The primary enzymes responsible for the synthesis of IAAsp belong to the GRETCHEN HAGEN 3 (GH3) family of acyl-amido synthetases. nih.govpnas.org Specifically, Group II members of the GH3 family catalyze the amide linkage between IAA and various amino acids, with a notable preference for aspartate and glutamate (B1630785) in many instances. nih.govpnas.org In Arabidopsis, in vitro assays have demonstrated that IAAsp is a major conjugate formed by the action of GH3 enzymes. nih.govmdpi.com

These GH3 enzymes utilize IAA, an amino acid (in this case, aspartate), and ATP as substrates to form the IAA-amino acid conjugate, AMP, and pyrophosphate. The reaction proceeds through the activation of the carboxyl group of IAA. While the broader family of fatty acid amide synthesis can involve acyl phosphates or adenylates, the GH3 enzymes are characterized as acyl-amido synthetases. nih.govfrontiersin.org

Substrate Specificity and Stereoselectivity in Conjugation

The GH3 enzymes exhibit a degree of substrate specificity, which contributes to the profile of IAA conjugates within a plant. While many GH3 enzymes can utilize a range of amino acids, in vitro studies with several Arabidopsis GH3 proteins have shown a distinct preference for certain amino acids. nih.gov For example, AtGH3.6 shows activity with aspartate, while AtGH3.17 appears to favor glutamate. nih.gov This specificity ensures that the appropriate inactivation pathways are utilized under different physiological conditions.

The conjugation reaction is also stereoselective. The enzymes selectively use L-amino acids for conjugation. pnas.org This specificity is critical for the proper recognition and subsequent metabolism of the conjugate.

Factors Influencing IAAsp Synthesis Rates

Several factors can influence the rate of IAAsp synthesis, playing a crucial role in the dynamic regulation of auxin homeostasis.

Auxin Concentration: High concentrations of free IAA are a primary inducer of IAAsp synthesis. frontiersin.orgpnas.org This is partly due to the transcriptional upregulation of GH3 genes in response to elevated auxin levels, forming a classic feedback loop. pnas.orgfrontiersin.org

Developmental Cues: The rate of IAAsp formation can vary with the developmental stage of the plant or tissue. For example, an increase in IAAsp accumulation has been observed during the onset of ripening in grape berries, coinciding with low levels of free IAA. mdpi.com

Environmental Stress: Abiotic and biotic stresses can modulate IAAsp synthesis. For instance, in Chinese cabbage seedlings subjected to salt stress (200 mM NaCl), the concentration of IAAsp increased more than twofold. mdpi.com Similarly, during adventitious root formation, which is often induced by wounding (a form of stress), the conjugation of auxins with aspartic acid is a predominant metabolic route. frontiersin.org

Light and Temperature: Light and temperature can also affect IAA metabolism. Light-grown Arabidopsis seedlings at elevated temperatures (29°C) show increased levels of both free IAA and IAA conjugates, suggesting that changes in IAA synthesis and inactivation, including IAAsp formation, are involved in the response. usp.br

Carbohydrate Availability: The availability of sugars can influence IAA metabolism. Studies have shown that glucose treatment can lead to elevated levels of IAAsp, indicating a link between carbon status and auxin inactivation pathways. oup.com

Hydrolysis and Deconjugation of this compound

While the formation of IAAsp is generally considered an irreversible inactivation step in many well-studied species like Arabidopsis, the possibility of its hydrolysis back to free IAA exists in some plants. nih.govfrontiersin.org This deconjugation process would release active auxin from a stored form, thereby contributing to the active auxin pool.

Evidence for IAAsp hydrolysis has been found in species such as Medicago truncatula and diploid strawberry (Fragaria vesca). mdpi.comresearchgate.netumn.edunih.gov In strawberry seedlings, it was determined that both IAAsp and indole-3-acetylglutamate (IAGlu) are hydrolyzed to provide a source of free IAA for growth, a finding that contrasts with the established model in Arabidopsis. researchgate.netumn.edunih.gov

IAA Amidohydrolases and the ILR1/ILL Gene Family

The enzymes responsible for cleaving the amide bond in IAA-amino acid conjugates are known as IAA amidohydrolases. ebi.ac.uk In Arabidopsis, these enzymes belong to the ILR1/ILL (IAA-LEUCINE RESISTANT1/ILR1-LIKE) family, which is part of the M20 family of peptidases. ebi.ac.ukoup.com This family consists of seven members: ILR1, ILL1, ILL2, ILL3, IAR3 (also known as ILL4), ILL5, and ILL6. nih.govarabidopsis.org

These hydrolases exhibit distinct but sometimes overlapping substrate specificities. For example:

ILR1 is most efficient at hydrolyzing IAA-Leu and IAA-Phe. nih.gov

IAR3 (ILL4) shows the highest activity with IAA-Ala. oup.comnih.gov

ILL2 has high catalytic activity with IAA-Ala and also hydrolyzes IAA-Phe. nih.gov

While these enzymes are well-characterized for their activity on conjugates like IAA-Ala, IAA-Leu, and IAA-Phe, their ability to hydrolyze IAAsp in Arabidopsis is generally considered to be non-existent or negligible. ebi.ac.ukoup.comnih.gov However, the hydrolase from Medicago truncatula that can cleave IAAsp suggests that enzymes with this specific catalytic capability have evolved in certain plant lineages. mdpi.com

Regulation of IAAsp Hydrolysis

The regulation of IAAsp hydrolysis is intrinsically linked to the expression and activity of the specific amidohydrolases capable of cleaving this conjugate. In species where this process occurs, its regulation would be a critical point of control for auxin homeostasis.

Gene Expression: The expression of the relevant amidohydrolase genes is a key regulatory point. For instance, in Arabidopsis, the expression of some ILR1/ILL family members can be influenced by hormonal signals. The expression of ILR1, ILL6, and IAR3 in leaves is upregulated by wounding and jasmonic acid (JA), but not by IAA itself. oup.com This suggests a role for these hydrolases in mediating crosstalk between different hormone signaling pathways.

Developmental Stage: The capacity to hydrolyze IAA conjugates can be developmentally regulated. The observation that strawberry seedlings hydrolyze IAAsp suggests that this process is important during early growth stages to mobilize stored auxin from the achenes. researchgate.netnih.gov

The differential ability of plant species to hydrolyze IAAsp highlights the diversity of auxin metabolic strategies in the plant kingdom. While for some it is a terminal catabolite, for others it serves as a releasable reservoir of active hormone.

Catabolism and Irreversible Degradation of IAAsp

Indole-3-acetylaspartate (IAAsp), once considered solely an inactive conjugate of the plant hormone indole-3-acetic acid (IAA), is now understood to be a key intermediate in a major pathway for the irreversible degradation of auxin. nih.govnih.gov This catabolic process is crucial for maintaining auxin homeostasis, thereby regulating various aspects of plant growth and development. The primary route of IAAsp degradation involves the oxidation of its indole ring, leading to the formation of several catabolites. nih.govfrontiersin.org

The catabolism of IAAsp is not uniform across the plant kingdom, with distinct pathways and end-products observed in different species. The most extensively studied pathway involves the oxidation of IAAsp to form oxindole-3-acetylaspartic acid (OxIAAsp). nih.govfrontiersin.org In some plants, further modifications of these initial catabolites occur, highlighting the complexity of auxin deactivation.

In the model plant Arabidopsis thaliana, the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) has been identified as being responsible for the conversion of IAAsp to OxIAAsp. frontiersin.org This finding has provided significant insight into the genetic and biochemical regulation of IAAsp catabolism.

Research in other plant species has revealed alternative catabolic routes. For instance, in hybrid aspen (Populus tremula x Populus tremuloides), a comprehensive metabolic pathway has been elucidated where IAA is first converted to IAAsp, which is then oxidized to OxIAAsp. nih.gov In broad bean (Vicia faba), IAAsp is metabolized to form 3-hydroxy-2-indolone-3-acetylaspartic acid (DIA-Asp) and its subsequent glucoside, 3-(O-β-glucosyl)-2-indolone-3-acetylaspartic acid (Glc-DIA-Asp). nih.govnih.gov This indicates that hydroxylation and glucosylation are additional steps in the irreversible degradation of IAAsp in certain species.

While the primary fate of IAAsp is catabolism, it is noteworthy that some studies have suggested a potential for hydrolysis back to free IAA in specific contexts, such as in Medicago truncatula. However, in most plant species studied, the conjugation of IAA to aspartate and its subsequent oxidation represents a terminal pathway for auxin deactivation. nih.gov The enzymes involved in the further breakdown of catabolites like OxIAAsp are a continuing area of investigation. Peroxidases and other oxidative enzymes are generally implicated in auxin degradation, but their specific roles in the downstream catabolism of IAAsp derivatives are not yet fully characterized. researchgate.netnih.gov

The following table summarizes key research findings on the catabolism of IAAsp in various plant species.

| Metabolite | Plant Species | Key Research Findings |

| Oxindole-3-acetylaspartic acid (OxIAAsp) | Arabidopsis thaliana | Identified as a major catabolite of IAAsp. The enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) is responsible for its formation. frontiersin.org |

| Populus tremula (Aspen) | Formed from IAAsp as an intermediate in a novel metabolic pathway leading to OxIAA. nih.govnih.gov | |

| 3-hydroxy-2-indolone-3-acetylaspartic acid (DIA-Asp) | Vicia faba (Broad Bean) | A major metabolite formed from the oxidation of IAAsp. nih.gov |

| 3-(O-β-glucosyl)-2-indolone-3-acetylaspartic acid (Glc-DIA-Asp) | Vicia faba (Broad Bean) | Formed from the glucosylation of DIA-Asp, representing a further step in the catabolic pathway. nih.gov |

| Ring-hydroxylated oxindole-3-acetic acid | Populus tremula x Populus tremuloides (Hybrid Aspen) | Identified as a downstream metabolite in the catabolism of IAA, following the formation of IAAsp and OxIAAsp. nih.gov |

Physiological and Regulatory Roles of Indoleacetylaspartate

IAAsp as an Auxin Storage Form and its Mobilization

Plants conjugate free IAA with amino acids, sugars, and peptides to create storage forms that can be mobilized when needed. smolecule.comresearchgate.netmdpi.comnih.gov This mechanism allows for rapid changes in the concentration of active auxin within various tissues. smolecule.comresearchgate.net IAAsp serves as a key reservoir of IAA, particularly in certain species and developmental stages. smolecule.com

The conjugation of IAA to aspartic acid to form IAAsp has traditionally been viewed as an irreversible catabolic, or breakdown, pathway. frontiersin.org This perspective suggests that once formed, IAAsp cannot be converted back to free, active IAA. frontiersin.orgfrontiersin.org This makes the formation of IAAsp a method for permanently inactivating excess auxin. researchgate.net

However, contrasting evidence, particularly from studies on strawberry (Fragaria vesca), indicates that IAAsp can be hydrolyzed to release free IAA. umn.eduresearchgate.netresearchgate.netnih.gov In these plants, IAAsp and another conjugate, indole-3-acetylglutamate (IAglu), are found in the achenes (the true fruits) and are broken down during germination to provide a source of active auxin for the growing seedling. umn.edunih.gov This suggests that the reversibility of IAAsp formation may be species-dependent. The enzymes responsible for this hydrolysis are amidohydrolases, which cleave the amide bond connecting IAA to the amino acid. researchgate.netebi.ac.uk For instance, certain IAA-amino acid hydrolases in Arabidopsis can act on various conjugates, though with different efficiencies. ebi.ac.uk

The levels of IAA and its conjugates are regulated in a highly specific spatial and temporal manner to create gradients that provide positional information to cells and guide development. mdpi.com The synthesis and hydrolysis of IAAsp are key components of this regulatory network. uchicago.edu

IAAsp is often synthesized in locations where IAA accumulates. researchgate.net For example, during adventitious root formation in pea cuttings, the level of IAAsp increases significantly in the stem base, where excess IAA is transported, preventing its overaccumulation. researchgate.net In cherry rootstock cuttings treated with IAA, the highest accumulation of both free IAA and conjugated forms like IAAsp was observed in the base of the cuttings. researchgate.net Similarly, in hybrid chestnut shoots, endogenous levels of IAA and IAAsp were found to be greater in shoots treated with indole-3-butyric acid (IBA) to induce rooting, with concentrations peaking at specific times in the basal parts of the shoots. researchgate.net

High concentrations of IAAsp are also found in the seeds of various plant species, pointing to its crucial role in early development. smolecule.com During the early seedling growth of cacao (Theobroma cacao), IAAsp was found in very high concentrations along the root and hypocotyl, indicating that conjugation to aspartate is a major pathway for regulating IAA levels during this phase. mdpi.com In strawberry, transcriptome data support the expression of genes involved in both the formation and hydrolysis of IAA conjugates throughout embryo development and subsequent seedling growth, allowing for dynamic control over auxin availability. nih.gov This precise regulation ensures that free IAA is released where and when it is needed to promote processes like cell division and root formation. smolecule.com

Release of Free IAA from IAAsp

IAAsp in Auxin Homeostasis and Concentration Control

Maintaining appropriate levels of active auxin, known as auxin homeostasis, is critical for normal plant growth. umn.eduoup.com This balance is achieved through a complex interplay of biosynthesis, transport, degradation, and the formation and hydrolysis of conjugates. umn.eduresearchgate.net The synthesis of IAAsp is a primary mechanism for managing the concentration of free IAA. smolecule.commdpi.comfrontiersin.org

The formation of IAAsp serves as a crucial detoxification pathway, preventing the potentially harmful overaccumulation of the active hormone IAA. frontiersin.orgoup.com When plant tissues are exposed to high levels of either endogenous or externally applied auxin, the rate of conjugation to form IAAsp increases rapidly. frontiersin.orgresearchgate.net This process was first observed in pea seedlings and was suggested to be a mechanism for auxin detoxification. frontiersin.orgoup.com

This detoxification role is supported by observations of the GH3 gene family, which encodes the enzymes that conjugate IAA to amino acids. frontiersin.org In certain developmental situations, a small number of plant cells can become terminal sinks for auxin transport, leading to a potential for runaway increases in IAA concentration. The conjugation of IAA to aspartate is believed to be the endogenous pathway that prevents this toxic buildup. frontiersin.org Studies have shown that increasing concentrations of exogenous IAA lead to a metabolic shift towards conjugation rather than oxidation, underscoring the importance of IAAsp formation in managing high auxin levels. slu.se This prevents the accumulation of free IAA in tissues, which could otherwise disrupt normal development. embrapa.br

IAAsp in Plant Growth and Development

Auxin is a central regulator of root system architecture, influencing primary root growth, lateral root formation, and root hair development. nih.govresearchgate.netmdpi.comdoraagri.com The controlled release of IAA from conjugates like IAAsp is vital for these processes. smolecule.com For instance, upon germination, the breakdown of IAAsp stored in seeds releases active IAA, which promotes root formation in the new seedling. smolecule.com

Data Tables

Table 1: Research Findings on Indoleacetylaspartate (IAAsp) Function

| Plant Species | Tissue/Condition | Key Finding | Inference/Role of IAAsp | Reference(s) |

| Pea (Pisum sativum) | Stem cuttings | IAAsp level increased 6-fold in the stem base during rooting. | Prevents overaccumulation of IAA in the rooting zone. | researchgate.net |

| Strawberry (Fragaria vesca) | Achenes/Seedlings | IAAsp and IAglu are hydrolyzed to provide free IAA for seedling growth. | Serves as a mobilizable storage form of auxin. | umn.edunih.gov |

| Cacao (Theobroma cacao) | Seedling roots/hypocotyls | IAAsp found at very high concentrations compared to other metabolites. | Major pathway for regulating IAA levels during early development. | mdpi.com |

| Hybrid Chestnut | Micro-propagated shoots | Endogenous IAA and IAAsp levels were greater in IBA-treated shoots. | Involved in the response to rooting induction signals. | researchgate.net |

| Arabidopsis thaliana | General | Conjugation to IAAsp is considered a catabolic (breakdown) pathway. | Functions as a permanent inactivation and detoxification mechanism. | frontiersin.org |

IAAsp and Seedling Growth

Indole-3-acetylaspartate (IAAsp) plays a significant role as a storage form of the plant hormone auxin, which is crucial for early plant development. High concentrations of IAAsp are often found in the seeds of various plant species. smolecule.com During the process of germination and subsequent seedling growth, this conjugated form of auxin is hydrolyzed by enzymes to release free indole-3-acetic acid (IAA). smolecule.com This release of active IAA is essential for promoting cell division, elongation, and the formation of roots in the developing seedling. smolecule.com

A notable example of this is observed in the achenes (the true fruits) of the diploid strawberry, Fragaria vesca. Research has identified this compound and indole-3-acetylglutamate as the primary stored auxin amino acid conjugates within these achenes. frontiersin.orgresearchgate.net As the seedling begins to grow, these conjugates are hydrolyzed, providing a direct source of free IAA necessary to fuel its development. frontiersin.orgresearchgate.net This mechanism allows the plant to maintain a homeostatic balance of active auxin, ensuring that it is available at the precise time and in the appropriate concentrations needed for healthy seedling establishment. frontiersin.org The hydrolysis of IAAsp to provide auxin for growth in strawberry seedlings contrasts with what has been suggested to occur in Arabidopsis, where IAAsp is considered a product of irreversible inactivation. researchgate.net

IAAsp in Organogenesis and Tissue Culture

The application of this compound in plant tissue culture has demonstrated its influence on organogenesis, the process of forming plant organs. The effects of IAAsp can vary significantly depending on the plant species, the type of explant used, and the presence of other plant hormones in the culture medium. nih.gov A primary advantage of using IAAsp and other auxin conjugates in tissue culture is their ability to provide a slow and steady supply of free IAA as the conjugate is hydrolyzed. ashs.org This slow-release mechanism can be beneficial in avoiding the inhibitory effects of high concentrations of free auxin and bypassing the rapid enzymatic degradation that free IAA can undergo when applied exogenously to cultured tissues. ashs.org

In studies with tomato (Lycopersicon esculentum) hypocotyl explants, different IAA-amino acid conjugates have been shown to elicit varied developmental responses. For instance, while indoleacetyl-L-alanine promoted rapid callus growth and inhibited shoot and root formation, IAAsp, along with conjugates of valine, leucine (B10760876), and others, supported shoot formation with little to no callus or root growth. nih.gov Similarly, in tobacco (Nicotiana tabacum) callus cultures that typically form shoots, certain IAA conjugates could induce rapid, undifferentiated callus growth. nih.gov

The role of IAAsp in adventitious root formation has also been investigated. In pea (Pisum sativum) cuttings, the application of exogenous IAA led to a rapid increase in the internal IAA concentration, which was quickly followed by a substantial increase in the level of IAAsp, indicating that conjugation with aspartic acid is a primary metabolic route for excess IAA. nih.govresearchgate.net These findings suggest that the formation of IAAsp is a key mechanism for maintaining auxin homeostasis during organogenesis, preventing the accumulation of potentially inhibitory levels of free IAA while ensuring a sustained supply for developmental processes. researchgate.net

| Plant Species | Explant Type | Effect of this compound | Reference(s) |

| Lycopersicon esculentum (Tomato) | Hypocotyl | Supports shoot formation | nih.gov |

| Nicotiana tabacum (Tobacco) | Callus | Weakly inhibits shoot formation | nih.gov |

| Pisum sativum (Pea) | Cuttings | Formed from excess IAA during adventitious root formation | nih.govresearchgate.net |

| 'Shamouti' orange | Embryogenic callus | Found in high levels, suggested to reduce auxin to inductive levels | scielo.br |

This compound in Stress Responses

Abiotic Stress Tolerance (e.g., drought, salinity, heavy metals)

The conjugation of auxin, including the formation of this compound, is an integral part of the complex network that governs plant responses to abiotic stresses. Maintaining auxin homeostasis is critical for plant adaptation and survival under adverse environmental conditions such as drought, high salinity, and the presence of heavy metals. mdpi.com

Under conditions of salt stress, changes in the levels of auxin and its conjugates have been observed. For example, in Chinese cabbage seedlings subjected to NaCl stress, the concentration of IAAsp was found to increase more than twofold, suggesting a role for this conjugate in the plant's response to salinity. mdpi.com The synthesis of IAAsp is considered a detoxification pathway, helping to modulate the levels of free, active auxin which can be crucial for mitigating the negative impacts of high salt concentrations. mdpi.comfrontiersin.org

Biotic Stress Responses and Plant Immunity

This compound and the broader auxin metabolic pathway are increasingly recognized for their roles in the intricate interactions between plants and pathogenic microbes. It has become evident that some plant pathogens have evolved mechanisms to manipulate the host's auxin system to their advantage, often leading to increased host susceptibility. ifr-pan.edu.pl

Research has shown that infection by certain fungal and bacterial pathogens can lead to an accumulation of IAAsp in the host plant. ifr-pan.edu.pl This is achieved through the transcriptional activation of host genes, such as the GH3 family of auxin-conjugating enzymes, by the pathogen. ifr-pan.edu.pl The resulting increase in IAAsp appears to promote disease development. For instance, in Arabidopsis thaliana, infection with the fungus Botrytis cinerea or the bacterium Pseudomonas syringae leads to an accumulation of IAAsp, which in turn promotes the expression of virulence genes in the pathogens and enhances the susceptibility of the plant to disease. ifr-pan.edu.pl

Furthermore, the balance between free IAA and its conjugates like IAAsp can be a determinant in the outcome of certain plant diseases. In a study on a rind disorder in 'Nules Clementine' mandarin fruit, it was found that fruit afflicted with the disorder had higher levels of IAAsp compared to healthy fruit. researchgate.netresearchgate.net This suggests a potential negative role for IAAsp in this specific plant-stress interaction, where higher concentrations of the conjugate are associated with disease symptoms. researchgate.netresearchgate.net These findings highlight that the conjugation of IAA to aspartate is not merely a passive detoxification process but can be an active component of the molecular dialogue between a plant and invading pathogens, with significant consequences for plant immunity and disease progression. ifr-pan.edu.pl

Interplay with Other Phytohormones and Signaling Pathways

Crosstalk with Melatonin (B1676174)

The interplay between this compound and other signaling molecules is crucial for orchestrating plant growth and responses to the environment. A significant area of research is the crosstalk between auxin metabolism and melatonin, another indole-derived compound with diverse functions in plants. mdpi.comnih.gov Melatonin and auxin share a common precursor, tryptophan, and exhibit both synergistic and antagonistic interactions in regulating plant processes. mdpi.com

Melatonin has been shown to influence auxin biosynthesis and signaling pathways. frontiersin.orgfrontiersin.org At low concentrations, melatonin can promote the synthesis of IAA, while at higher concentrations, it may reduce IAA levels. mdpi.comnih.gov This regulation of the free IAA pool inherently affects the substrate availability for the synthesis of IAA conjugates, including IAAsp. Studies in soybean have revealed that exogenous melatonin application can lead to changes in the expression of numerous auxin-responsive genes, including those from the GH3 family, which are responsible for synthesizing IAA-amino acid conjugates. frontiersin.org This indicates that melatonin can indirectly influence the levels of IAAsp by modulating the expression of its synthesizing enzymes.

Interaction with Abscisic Acid and Gibberellins (B7789140)

This compound (IAA-Asp), a key conjugate of the plant hormone auxin (indole-3-acetic acid, IAA), plays a significant role in mediating hormonal crosstalk, particularly with abscisic acid (ABA) and, more indirectly, with gibberellins (GA). This interaction is crucial for regulating plant development and responses to environmental stress.

The primary mechanism linking IAA-Asp and ABA involves the GRETCHEN HAGEN 3 (GH3) family of enzymes, which catalyze the conjugation of IAA to amino acids like aspartate. researchgate.netnih.gov The expression of certain GH3 genes is modulated by ABA-dependent signaling pathways, especially under abiotic stress conditions such as drought. nih.gov For instance, drought stress can trigger an ABA-dependent pathway that regulates the expression of AtGH3.6 in Arabidopsis. nih.gov This indicates that the synthesis of IAA-Asp is a component of the plant's integrated response to stress, which is heavily governed by ABA.

Research using mutants has further clarified this relationship. An Arabidopsis mutant, gh3oct, in which eight group II GH3 genes are knocked out, exhibits increased tolerance to drought and salinity. nih.govnih.gov This mutant shows altered ABA levels, suggesting a complex feedback loop where the inability to synthesize IAA-amino acid conjugates affects ABA homeostasis and the subsequent stress response. nih.gov The accumulation of IAA-Asp, driven by GH3 activity, can therefore be seen as a component of the ABA-mediated growth-inhibition response to environmental challenges. nih.gov While ABA and auxin can act antagonistically in various developmental processes, their signaling pathways are interconnected. researchgate.net For example, ABA can induce AUXIN RESPONSE FACTOR 2 (ARF2), leading to increased ABA sensitivity during seed germination and root growth. researchgate.net The synthesis of IAA-Asp via GH3 enzymes is a key node in this crosstalk, helping to fine-tune the levels of active IAA in response to ABA-mediated stress signals. nih.gov

The interaction between IAA-Asp and gibberellins is less direct and is primarily mediated through the regulation of the free IAA pool. Gibberellins are known to promote plant growth, in part by increasing the biosynthesis of IAA. uni-konstanz.de Some studies propose that GA enhances the conversion of L-tryptophan to D-tryptophan, a precursor for IAA synthesis, thereby increasing the substrate available for conjugation into forms like IAA-Asp. While IAA and GA can have interactive effects on processes like stem elongation, the specific signaling role of the IAA-Asp conjugate in response to GA is not well-defined. mdpi.com Exogenous application of IAA-Asp alone has been shown to be ineffective at stimulating fruit development in Chinese gooseberry, whereas combinations with other hormones can promote growth, highlighting its role as part of a larger hormonal network. frontiersin.org

Table 1: Research Findings on the Interaction of IAA-Asp Synthesis with ABA

| Finding | Organism/System | Key Implication | Reference(s) |

|---|---|---|---|

| GH3 genes, which synthesize IAA-Asp, are regulated by ABA-dependent pathways under drought stress. | Arabidopsis thaliana | Links IAA conjugation directly to ABA signaling during environmental stress. | nih.gov |

| The gh3oct mutant (lacking eight GH3 genes) shows increased drought tolerance. | Arabidopsis thaliana | Suggests that the accumulation of IAA-amino acid conjugates is part of a stress response that can limit tolerance. | nih.gov |

| The gh3oct mutant exhibits altered ABA levels in response to salinity. | Arabidopsis thaliana | Demonstrates a feedback mechanism between IAA conjugation and ABA homeostasis. | nih.gov |

| Osmotic and salt stresses stimulate ABA accumulation, which can influence GH3 transcription. | Arabidopsis thaliana | Highlights the role of ABA in modulating the synthesis of IAA conjugates under stress. | nih.gov |

IAAsp and TORC1 Pathway Modulation

The Target of Rapamycin (TOR) kinase is a highly conserved central regulator of cell growth, proliferation, and metabolism in eukaryotes, including plants. plos.orgfrontiersin.org It integrates signals from nutrients, energy status, and hormones to control anabolic and catabolic processes. frontiersin.orgnih.gov The kinase functions within two distinct protein complexes, TOR Complex 1 (TORC1) and TORC2. nih.gov While extensive research has illuminated the role of the primary auxin, indole-3-acetic acid (IAA), in modulating the TORC1 pathway, the specific function of its conjugate, this compound (IAA-Asp), in this process remains largely uncharacterized.

Studies, particularly in the yeast Saccharomyces cerevisiae, have firmly established IAA as a physiological inhibitor of TORC1. nih.gov A combination of chemical-genetic profiling and other genetic analyses pinpointed the TORC1 pathway as the major growth-limiting target of IAA. nih.govplos.org Biochemical assays have further demonstrated that IAA inhibits TORC1 activity both in vivo and in vitro. nih.gov The inhibitory effect of IAA on yeast growth can be bypassed in strains where the essential function of TORC1 is genetically circumvented. researchgate.net These findings suggest that IAA can act as a metabolic inhibitor of TORC1, contributing to the entry of cells into a quiescent state, particularly as cells enter the stationary phase and accumulate IAA. nih.govresearchgate.net

In plants, the connection between auxin and TOR signaling is also well-documented. Auxin is known to activate the TOR pathway, which in turn regulates the synthesis of proteins involved in auxin signaling, creating a feedback loop. mdpi.com The TOR pathway is involved in auxin-mediated processes such as adventitious root formation. frontiersin.org Transcriptome analysis following treatment with TOR inhibitors revealed that genes in the auxin signaling pathway, including GH3 genes, were significantly affected. frontiersin.org This indicates a complex interplay where TOR activity influences auxin homeostasis, which includes the conjugation of IAA to form IAA-Asp. frontiersin.orgbiologists.com For example, under low nitrogen conditions, an increase in shoot-to-root auxin transport enhances root elongation through the auxin-regulated TOR pathway in maize. researchgate.net

However, this body of research focuses on the free auxin, IAA, as the signaling molecule that directly interacts with or influences the TORC1 pathway. There is currently a lack of direct evidence from the reviewed literature describing a specific modulatory role for the conjugated form, IAA-Asp, on TORC1 activity. IAA-Asp is generally considered a storage or inactivation product, and its direct participation in TORC1 signaling has not been established. researchgate.net Therefore, while the precursor (IAA) is a known TORC1 modulator, the role of its aspartate conjugate in this specific signaling cascade is an area requiring further investigation.

Table 2: Research Findings on the Modulation of the TORC1 Pathway by IAA

| Finding | Organism/System | Key Implication | Reference(s) |

|---|---|---|---|

| Chemical-genetic and transposon analysis identified TORC1 as the major growth-limiting target of IAA. | Saccharomyces cerevisiae (yeast) | Establishes a direct inhibitory link between IAA and the central growth regulator TORC1. | nih.govplos.orgresearchgate.net |

| IAA inhibits TORC1 activity both in vivo and in vitro. | Saccharomyces cerevisiae (yeast) | Provides biochemical evidence for the direct inhibition of the TORC1 complex by IAA. | nih.gov |

| Yeast cells accumulate IAA upon entering stationary phase, suggesting IAA acts as a physiological inhibitor of TORC1 to promote quiescence. | Saccharomyces cerevisiae (yeast) | Proposes a functional role for IAA-mediated TORC1 inhibition in the fungal life cycle. | nih.govresearchgate.net |

| TOR inhibitors alter the expression of auxin-responsive genes, including GH3s, during adventitious root formation. | Arabidopsis and Potato | Shows that TOR signaling affects auxin homeostasis, including the pathway for IAA-Asp synthesis. | nih.govfrontiersin.org |

| Low nitrogen stress increases shoot-to-root auxin transport, which enhances root elongation via the auxin-regulated TOR pathway. | Maize | Demonstrates the integration of nutritional signals, auxin, and TOR signaling in regulating plant development. | researchgate.net |

Analytical Methodologies for Indoleacetylaspartate Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating IAA-Asp from other plant compounds, thereby enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of auxins and their conjugates. researchgate.netmdpi.com Reverse-phase HPLC, in particular, separates compounds based on their polarity. researchgate.net This method has been successfully employed for the separation and purification of IAA-Asp and other IAA conjugates in various plant species, including Arabidopsis thaliana and rice (Oryza sativa). mdpi.comembrapa.br

In a study on Coffea canephora, HPLC was used to determine the retention times of various auxins and their conjugates. tandfonline.com The retention time for the IAA-Asp standard was found to be 4.352 minutes under the specific chromatographic conditions used. tandfonline.com The minimum detection amount for free or conjugated auxins in this study was 0.25 pmoles. tandfonline.com Another study on rice seedlings developed a method for quantifying IAA and its amino acid conjugates, including IAA-Asp, using HPLC coupled with tandem mass spectrometry. tandfonline.comnih.gov This method allowed for the analysis of samples as small as 20-100 mg. nih.gov

The following table summarizes HPLC retention times for IAA-Asp and related compounds from a study on C. canephora.

| Compound | Retention Time (minutes) |

| IAA-Glu | 3.909 |

| Indoleacetylaspartate (IAA-Asp) | 4.352 |

| IAA | 5.143 |

| IBA | 6.278 |

| NAA | 7.510 |

| Data from a study on Coffea canephora, illustrating the separation of various auxins and their conjugates using HPLC. tandfonline.com |

Gas Chromatography (GC) is another powerful technique for auxin analysis, often requiring derivatization to increase the volatility of the compounds. nih.gov GC has been instrumental in the identification and quantification of IAA and its conjugates. embrapa.br The advent of capillary columns in the 1980s significantly improved the resolving power and sensitivity of GC-based methods. embrapa.br

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry, especially when coupled with chromatographic separation, provides a high degree of sensitivity and specificity for the analysis of IAA-Asp.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a cornerstone for the quantification of auxins and their conjugates due to its ability to analyze samples without derivatization. mdpi.comembrapa.br This technique offers high sensitivity and efficiency. mdpi.com Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is now a common approach, often utilizing triple quadrupole mass spectrometers to enhance specificity and lower detection limits. embrapa.br

LC-MS/MS has been used to quantify IAA-Asp in various studies. For instance, in Arabidopsis plants infected with pathogens, HPLC-LC-MS/MS was used to measure the accumulation of IAA-amino acid conjugates, revealing a significant increase only in IAA-Asp levels. nih.gov A method for quantifying IAA and its amino acid conjugates in rice using HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) reported a detection limit of 0.4-2.9 fmol for the IAA amino acid conjugates. nih.gov In another study, an LC-MS/MS-based assay was developed to study the kinetics of the OsGH3-8 protein from rice, which conjugates IAA to aspartate. nih.gov This method proved to be robust and sensitive for direct kinetic studies. nih.gov

The table below shows the levels of IAA and its conjugates in rice calli, as determined by LC-ESI-MS/MS.

| Compound | Concentration (pmol/g fresh weight) |

| IAA | < 5 |

| This compound (IAA-Asp) | 92 ± 17 |

| IAA-Glu | 140 ± 28 |

| Data from a study on rice calli, highlighting the higher levels of IAA conjugates compared to free IAA. tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) has been a pivotal technique in auxin analysis for many years. embrapa.br It has been employed to quantify free IAA and its conjugates in numerous plant species. embrapa.br For example, GC-MS was used to verify the identity of IAA-amino acid conjugates, including IAA-Asp, produced by recombinant Arabidopsis GH3 enzymes in vitro. oup.comnih.gov The analysis of methylated products showed a major chromatographic peak with a mass spectrum that included the characteristic quinolinium ion at a mass-to-charge ratio (m/z) of 130, and the expected molecular ion for derivatized IAA-Asp at m/z 318. nih.gov

In a study on Coffea canephora, GC-MS analysis was performed to confirm the identity of peaks observed in HPLC. tandfonline.comnih.gov The system used a DB-1701 capillary column and was controlled by Chemstation software. nih.gov While GC-MS is a powerful tool, it often requires derivatization of the analytes, which can add complexity to the sample preparation process. nih.gov

The following table presents the characteristic mass spectral ions for methylated IAA-amino acid conjugates identified by GC-MS.

| Methylated IAA Conjugate | Expected Molecular Ion (m/z) |

| IAA-Ala | 260 |

| This compound (IAA-Asp) | 318 |

| IAA-Phe | 336 |

| IAA-Trp | 375 |

| Data from a study on Arabidopsis GH3 enzymes, showing the verification of IAA conjugate identity using GC-MS. nih.gov |

Frit-Fast Atom Bombardment Mass Spectrometry (Frit-FAB-MS) is a technique that has been used to identify IAA and its conjugates. This method, which couples HPLC to MS via a Frit-FAB interface, was used to identify IAA and IAA conjugates in elongating shoots of Picea abies. researchgate.net It was also instrumental in demonstrating that in carrot crown galls, newly synthesized IAA is rapidly converted to the aspartate conjugate, IAA-Asp. researchgate.net

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of analytes in complex biological matrices. ptb.de This technique is particularly valuable for determining the concentration of this compound (IAA-Asp) in plant tissues and other biological samples where it exists in low concentrations amidst a multitude of other compounds. The core principle of IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte—the "spike" or "internal standard"—to the sample. osti.gov For IAA-Asp, this would typically be a standard synthesized with heavy isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) incorporated into its structure.

Once the isotopically labeled standard is added and has fully equilibrated with the endogenous IAA-Asp in the sample, the mixture is subjected to extraction and purification. osti.gov A significant advantage of the IDMS method is that quantitative recovery of the analyte is not necessary. osti.gov This is because any losses incurred during the sample preparation process will affect both the endogenous (light) and the standard (heavy) analyte equally. ptb.de The final measurement relies on the ratio of the two isotopic forms, which remains constant throughout the purification steps. ptb.de

The purified extract is typically derivatized to enhance its volatility and thermal stability before being introduced into a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS). The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the distinct detection of the endogenous IAA-Asp and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added standard, the absolute concentration of IAA-Asp in the original sample can be calculated with high accuracy and precision. osti.govnih.gov This methodology has been successfully applied to the quantification of other organic acids and plant hormones, such as N-acetyl-L-aspartic acid and indolebutyric acid, demonstrating its robustness for similar compounds. nih.govcas.cn

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure, functional groups, and electronic properties. wikipedia.orguu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed structure of a molecule in solution. wikipedia.orgebsco.com It provides information on the chemical environment of specific atomic nuclei, such as protons (¹H NMR) and carbon-13 (¹³C NMR), revealing how atoms are connected within a molecule. wikipedia.org For this compound, NMR spectroscopy can confirm the identity and purity of a synthesized or isolated sample.

In a ¹H NMR spectrum of IAA-Asp, each unique proton in the molecule would produce a distinct signal, or resonance. The position of this signal (chemical shift, δ) indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For instance, the protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the protons of the aspartate residue and the methylene (B1212753) bridge would appear at higher field strengths.

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is characteristic of its functional group type (e.g., carbonyl, aromatic, aliphatic).

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known values for its constituent parts: indole-3-acetic acid and aspartic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~10.0-11.0 (broad singlet) | - |

| Indole C2-H | ~7.2-7.4 (singlet) | ~124-126 |

| Indole C4, C5, C6, C7-H | ~7.0-7.8 (multiplets) | ~111-128 |

| Indole C3a, C7a | - | ~127, ~136 |

| CH₂ (Methylene bridge) | ~3.7-3.9 (singlet) | ~30-35 |

| Amide N-H | ~8.0-8.5 (doublet) | - |

| Aspartate α-CH | ~4.5-4.8 (multiplet) | ~50-53 |

| Aspartate β-CH₂ | ~2.7-3.0 (multiplet) | ~36-39 |

| Indoleacetyl C=O | - | ~170-173 |

| Aspartate C=O (α and β) | - | ~172-176 |

Note: Predicted values are estimates based on analogous structures and are dependent on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org This technique is particularly useful for detecting and quantifying compounds containing chromophores—molecular groups that absorb light, such as those with conjugated π-systems. wikipedia.orgtechnologynetworks.com The indole ring in this compound is a strong chromophore due to its aromatic, conjugated system.

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. technologynetworks.com For IAA-Asp, the spectrum is expected to be dominated by the electronic transitions (π→π*) within the indole moiety. The aspartate portion of the molecule does not significantly absorb light in the standard UV-Vis range (200-800 nm). The spectrum would therefore be very similar to that of indole-3-acetic acid (IAA). This allows for the quantification of IAA-Asp in pure solutions using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| Indole Ring | ~220 | ~280 | Ethanol or Water |

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). spectroscopyonline.com It is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups derived from its indole, carboxylic acid, and amide components.

Analyzing the IR spectrum allows for the confirmation of key structural features. For example, the presence of a broad O-H stretch would indicate the carboxylic acid group, while the N-H stretching frequency would confirm the indole and amide groups. The carbonyl (C=O) stretching region is particularly informative, as it would show distinct peaks for the carboxylic acid and the amide carbonyls.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Indole & Amide) | Stretching | 3200-3400 | Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium-Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=O (Amide I) | Stretching | 1630-1680 | Strong |

| N-H (Amide II) | Bending | 1510-1570 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Weak |

Note: These are typical frequency ranges and can vary based on the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding. libretexts.orgnih.gov

Radiotracer Studies for Metabolic Flux Analysis

Radiotracer studies are a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of metabolic pathways within a living system. nih.gov By introducing a molecule labeled with a radioactive isotope (a radiotracer) into a biological system, researchers can trace its journey as it is converted into various metabolites. elifesciences.org This approach provides a dynamic picture of metabolism that goes beyond the static snapshot provided by simple concentration measurements. creative-proteomics.com

For studying the metabolism of this compound, a radiotracer approach would typically involve synthesizing one of its precursors, such as indole-3-acetic acid (IAA) or aspartic acid, with a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H). For example, cells or tissues could be fed with [¹⁴C]IAA. The radiolabeled IAA would then be taken up by the cells and incorporated into various metabolic pathways.

Over time, samples would be collected and analyzed to track the distribution of the radiolabel. The appearance of radioactivity in the IAA-Asp pool would provide direct evidence of its synthesis from IAA. The rate of this appearance would allow for the calculation of the metabolic flux into IAA-Asp. Furthermore, by monitoring the decline of radioactivity in the IAA-Asp pool and its appearance in downstream catabolites, the rate of IAA-Asp breakdown can also be determined.

This type of analysis is crucial for understanding the regulation of auxin homeostasis, revealing how quickly IAA is conjugated to form IAA-Asp and how rapidly this conjugate is hydrolyzed back to free IAA or catabolized. Such studies often employ techniques like liquid scintillation counting to quantify total radioactivity in separated fractions and radio-HPLC or radio-TLC to identify and quantify specific radiolabeled metabolites. d-nb.infobiorxiv.org

Molecular and Genetic Studies of Indoleacetylaspartate Metabolism

Identification and Characterization of Genes Encoding IAAsp Conjugating Enzymes

The conjugation of IAA to amino acids is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. researchgate.net These enzymes play a crucial role in maintaining auxin homeostasis by converting active IAA into various amino acid conjugates. encyclopedia.pub

GH3 Gene Family:

In the model plant Arabidopsis thaliana, the GH3 gene family is divided into three groups based on sequence similarity and substrate specificity. encyclopedia.pubfrontiersin.org Group II GH3 enzymes are primarily responsible for conjugating IAA to amino acids. encyclopedia.pubfrontiersin.org Several members of this group, including GH3.2, GH3.3, GH3.4, GH3.5, and GH3.6, have been shown to synthesize IAA-amino acid conjugates in vitro. nih.govnih.gov Among the various amino acid conjugates, IAAsp is a predominant form. bohrium.commdpi.com

Studies in other plant species have also identified and characterized GH3 homologs involved in IAAsp synthesis. For instance, a novel recombinant indole-3-acetic acid-amido synthetase, PsGH3, was identified in pea (Pisum sativum). nih.govresearchgate.net In silico analysis revealed its high homology to Medicago truncatula GH3.3. nih.govresearchgate.net Similarly, in rice (Oryza sativa), OsGH3-8 specifically conjugates IAA with aspartate to form IAAsp. tandfonline.com

Biochemical Characterization:

Biochemical analyses of recombinant GH3 proteins have provided insights into their substrate specificity and kinetic properties. For example, PsGH3 from pea exhibits a strong preference for IAA and L-aspartate as substrates. nih.gov Kinetic analysis of PsGH3 revealed the following Michaelis-Menten constants (Km): 0.49 mM for ATP, 2.2 mM for L-Asp, and 0.28 mM for IAA. nih.govebi.ac.uk The enzymatic activity of these synthetases is ATP-dependent and results in the formation of an adenylated IAA intermediate (IAA-AMP) before the final conjugation with an amino acid. encyclopedia.pub The reaction mechanism for OsGH3.8 has been described as a 'Bi Uni Uni Bi Ping Pong' mechanism. encyclopedia.pub

| Enzyme | Organism | Preferred Substrates | Km (IAA) | Km (L-Asp) | Km (ATP) | Reference |

|---|---|---|---|---|---|---|

| PsGH3 | Pisum sativum (Pea) | IAA, L-Aspartate | 0.28 mM | 2.2 mM | 0.49 mM | nih.govebi.ac.uk |

| OsGH3-8 | Oryza sativa (Rice) | IAA, Aspartate | Not specified | Not specified | Not specified | tandfonline.com |

| AtGH3.6 | Arabidopsis thaliana | IAA, Aspartate | Not specified | Not specified | Not specified | nih.gov |

Genetic Manipulation of IAAsp Levels and their Physiological Consequences

Altering the expression of genes encoding IAAsp conjugating enzymes has profound effects on plant physiology, highlighting the importance of IAAsp in regulating auxin homeostasis and developmental processes.

Overexpression Studies:

Overexpression of Group II GH3 genes typically leads to phenotypes associated with auxin deficiency. For instance, overexpression of OsGH3-8 in rice results in abnormal morphology, including dwarfism and reduced cell elongation. tandfonline.com Similarly, a gain-of-function mutant in the rice OsGH3-13 gene, tld1-D, exhibits increased tillers, enlarged leaf angles, dwarfism, and improved drought tolerance. frontiersin.orgtandfonline.com In Arabidopsis, gain-of-function mutants like ydk1-D (AtGH3.2) and dfl1-D (AtGH3.6) display short primary roots, reduced lateral root numbers, and decreased apical dominance. encyclopedia.pubtandfonline.com These phenotypes are generally attributed to the reduction of free IAA levels due to enhanced conjugation to form IAAsp and other amino acid conjugates. tandfonline.com

Knockout/Knockdown Mutants:

Conversely, loss-of-function mutations in single GH3 genes often result in subtle phenotypes, likely due to functional redundancy among the family members. encyclopedia.pub However, higher-order mutants exhibit more pronounced effects. For example, an Arabidopsis sextuple mutant (gh3.1,2,3,4,5,6) shows a significant increase in IAA levels. pnas.org In this mutant, IAA-Asp levels are undetectable, while IAA-glutamate levels are elevated, suggesting that other GH3 enzymes, like GH3.17, which prefers glutamate (B1630785), may compensate. pnas.org In the moss Physcomitrella patens, double knockout mutants of the two GH3 genes have lower levels of IAA conjugates compared to wild-type plants. nih.gov These mutants are also more tolerant to high salt concentrations. mdpi.com

The manipulation of IAAsp levels has also been shown to affect responses to biotic and abiotic stress. Overexpression of OsGH3-8 enhances resistance to the rice pathogen Xanthomonas oryzae. tandfonline.com This suggests a role for IAAsp metabolism in plant defense signaling.

| Genetic Modification | Organism | Gene(s) | Observed Phenotypes | Reference |

|---|---|---|---|---|

| Overexpression (gain-of-function) | Oryza sativa (Rice) | OsGH3-8 | Dwarfism, abnormal morphology, enhanced pathogen resistance | tandfonline.com |

| Gain-of-function mutant (tld1-D) | Oryza sativa (Rice) | OsGH3-13 | Increased tillers, enlarged leaf angles, dwarfism, improved drought tolerance | frontiersin.orgtandfonline.com |

| Gain-of-function mutant (ydk1-D) | Arabidopsis thaliana | AtGH3.2 | Short primary root, reduced lateral root number, reduced apical dominance | tandfonline.com |

| Sextuple knockout mutant | Arabidopsis thaliana | gh3.1,2,3,4,5,6 | Increased IAA levels, undetectable IAA-Asp | pnas.org |

| Double knockout mutant | Physcomitrella patens | PpGH3 genes | Lower IAA conjugate levels, increased salt tolerance | nih.govmdpi.com |

Transcriptomic and Proteomic Approaches to IAAsp Research

Transcriptomic and proteomic analyses have provided a global view of the cellular processes affected by IAAsp and its metabolism. These studies have revealed that the regulation of IAAsp levels is integrated with various signaling pathways and stress responses.

Transcriptomics:

Transcriptome analyses have shown that the expression of many GH3 genes is rapidly induced by auxin, forming a negative feedback loop to control auxin homeostasis. nih.govmdpi.com In Arabidopsis, microarray analysis revealed that genes regulated by IAA are also regulated by phenylacetic acid (PAA), another auxin, and include early auxin-responsive genes like GH3 and Aux/IAA. nih.gov Furthermore, transcriptomic studies of plants under abiotic stress, such as drought or high salinity, have shown altered expression of GH3 genes, indicating their role in stress adaptation. mdpi.commdpi.com For example, in cucumber seedlings under salt stress, auxin signaling genes including GH3 were downregulated. mdpi.com

Proteomics:

Proteomic approaches have been employed to identify proteins that are differentially expressed or modified in response to altered IAAsp levels. In pea seedlings subjected to osmotic stress, proteomic analysis revealed that IAAsp can modulate the redox status by affecting the S-glutathionylation of specific proteins, such as heat shock 70 kDa protein (HSP70) and lipoxygenase. nih.gov This suggests a direct signaling role for IAAsp beyond being just an inactivation product of IAA. A quantitative proteomics study in lettuce suggested that high temperatures enhance IAA biosynthesis to promote bolting, with proteins involved in tryptophan metabolism showing increased abundance. mdpi.com

These "omics" approaches are crucial for uncovering the complex networks in which IAAsp metabolism is embedded and for identifying new components of auxin signaling and response pathways. tandfonline.com

Bioinformatic and Computational Approaches in IAAsp Studies

Bioinformatic and computational tools have become indispensable for studying IAAsp metabolism, from gene identification to pathway modeling.

Gene and Protein Analysis:

In silico analysis of protein sequences is routinely used to identify GH3 family members in newly sequenced genomes and to predict their function based on conserved domains and motifs. nih.govresearchgate.net For example, the identification of the three characteristic ATP/AMP binding motifs in the predicted protein sequence of grape GH3-1 supported its function as an acyl-adenylate/thioester-forming enzyme. oup.com Computational docking has been used to model the interaction of substrates like IAA with the active site of GH3 enzymes, providing insights into their substrate specificity. nih.gov

Pathway Modeling:

Computational modeling is being used to understand the dynamics of auxin homeostasis. pnas.org Mathematical models have been developed to explain how the interplay between different IAA inactivation pathways, such as oxidation and conjugation, maintains stable auxin levels. pnas.org For instance, modeling helped to explain the experimental observation that a decrease in IAA oxidation in a dao1 knockout mutant leads to a significant increase in IAA-Asp and IAA-Glu levels, demonstrating the redundant yet interconnected nature of these pathways. pnas.org Future research will likely involve the use of bioinformatics and network analysis to construct more detailed signaling maps, elucidating how different pathways interact to modulate plant development under various conditions. frontiersin.org

| Compound Name |

|---|

| Indole-3-acetyl-L-aspartic acid (IAAsp) |

| Indole-3-acetic acid (IAA) |

| ATP |

| L-aspartate |

| IAA-AMP |

| Phenylacetic acid (PAA) |

| IAA-glutamate |

| Heat shock 70 kDa protein (HSP70) |

| Lipoxygenase |

Comparative Biology of Indoleacetylaspartate Across Organisms

IAAsp in Plants: Species-Specific Metabolism and Roles

The conjugation of IAA to amino acids is a widespread mechanism in plants to control the levels of active auxin. frontiersin.orgoup.com Among these conjugates, IAAsp often represents a terminal fate for IAA, marking it for catabolism rather than storage. frontiersin.orgista.ac.at The synthesis of IAAsp is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family. frontiersin.orgoup.com However, the specific roles and metabolic handling of IAAsp can differ significantly between plant species.

In Arabidopsis thaliana , IAAsp is considered an irreversible catabolite. researchgate.netnih.gov Its levels often mirror the concentration of free IAA, suggesting a direct role in deactivating excess auxin. researchgate.net Studies have shown that after its formation, IAAsp can be further metabolized through oxidation to compounds like OxIAAsp (oxindole-3-acetylaspartic acid) and OH-IAAsp (hydroxy-indole-3-acetylaspartic acid). nih.gov This contrasts with other amino acid conjugates, such as those with alanine (B10760859) (IAAla) and leucine (B10760876) (IALeu), which are thought to be reversible storage forms that can release free IAA. researchgate.netembopress.org The overexpression of certain auxin transporters, like PIN6, has been shown to slightly elevate IAAsp levels, indicating a complex interplay between auxin transport and metabolism in maintaining homeostasis. cienciavida.org During pathogenic infections, such as with Botrytis cinerea, a significant accumulation of IAAsp is observed, which is interpreted as a strategy by the pathogen to promote susceptibility by depleting active auxin. mdpi.comifr-pan.edu.pl